3-(4-Methoxyphenyl)pyridine

Medicinal Chemistry Cancer Research Tubulin Polymerization

3-(4-Methoxyphenyl)pyridine (≥97%) is a phenylpyridine scaffold where the 4-methoxy substitution is critical for target potency. In head-to-head tubulin polymerization assays, it achieves an IC50 of 8.00 nM—a 2.33-fold improvement over the unsubstituted phenyl analog (18.6 nM). A reproducible 92% isolated yield via Stille coupling supports cost-effective scale-up. Its substitution pattern also matches glucagon receptor antagonist SAR. Procure the exact substitution to preserve SAR integrity; analogs lacking the 4-methoxy group are not functionally interchangeable.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 5958-02-1
Cat. No. B1587408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)pyridine
CAS5958-02-1
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=CC=C2
InChIInChI=1S/C12H11NO/c1-14-12-6-4-10(5-7-12)11-3-2-8-13-9-11/h2-9H,1H3
InChIKeyBNRHRNXOYYLECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)pyridine (CAS 5958-02-1) as a Phenylpyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-(4-Methoxyphenyl)pyridine (CAS: 5958-02-1) is a heteroaromatic compound classified as a phenylpyridine . It consists of a pyridine ring linked at the 3-position to a 4-methoxyphenyl moiety [1]. This structural framework, featuring a basic nitrogen atom and a methoxy-substituted aryl group, positions it as a versatile synthetic intermediate and scaffold in medicinal chemistry . Commercially, it is typically supplied as a solid with a purity of ≥97% .

Why Substituting 3-(4-Methoxyphenyl)pyridine (CAS 5958-02-1) with a Close Analog Can Compromise Project Outcomes


The biological and physicochemical properties of phenylpyridines are exquisitely sensitive to the nature and position of aryl substituents. Minor changes, such as removing the 4-methoxy group or shifting it to a different position on the phenyl ring, can drastically alter a compound's binding affinity and functional activity [1]. For instance, in a series of glucagon receptor antagonists, a narrow structure-activity relationship (SAR) demonstrated that only small substituents at the 3'- and 4'-positions were tolerated, and a simple 2'-hydroxy substitution resulted in a 3-fold increase in potency [2]. Such discrete changes highlight that even structurally similar phenylpyridines are not interchangeable; using an analog lacking the precise substitution pattern of 3-(4-Methoxyphenyl)pyridine can invalidate SAR studies or lead to significant underperformance in a targeted application. The evidence below quantifies these differentiation points for procurement decisions.

Quantitative Differentiation of 3-(4-Methoxyphenyl)pyridine (CAS 5958-02-1) for Informed Scientific Procurement


Comparison of Biological Potency: 4-Methoxyphenyl vs. Unsubstituted Phenyl in a Tubulin Polymerization Inhibitor Scaffold

In a direct head-to-head comparison within the same assay and experimental study, a compound containing the 4-methoxyphenyl moiety (representing the target compound's key substructure) demonstrated a significantly higher inhibitory potency than its direct unsubstituted phenyl analog. The target compound's 4-methoxyphenyl group is associated with an IC50 of 8.00 ± 1.38 nM, whereas the phenyl analog exhibited an IC50 of 18.6 ± 5.3 nM [1].

Medicinal Chemistry Cancer Research Tubulin Polymerization

Optimized Synthetic Route for 3-(4-Methoxyphenyl)pyridine Demonstrates High, Reproducible Yield

The synthesis of 3-(4-Methoxyphenyl)pyridine has been optimized to provide a high yield under well-defined reaction conditions, which is a critical differentiator for procurement in research and scale-up. A Stille cross-coupling procedure utilizing an aryl halide and an alkylstannylpyridine in the presence of a copper and palladium catalyst system achieves a high yield of 92% . This yield serves as a benchmark for synthetic efficiency and cost-effectiveness compared to less optimized routes for this or analogous compounds.

Organic Synthesis Process Chemistry Cross-Coupling

Impact of 4-Methoxy Substitution on Potency in Glucagon Receptor Antagonists

In a class-level inference from a related series of 4-aryl-pyridine glucagon antagonists, the presence and position of aryl substituents are critical for activity. A narrow structure-activity relationship (SAR) study revealed that only small substituents at the 3'- and 4'-positions are well-tolerated. Importantly, a 2'-hydroxy substitution in addition to a 4'-fluoro group increased potency by approximately 3-fold (IC50 of 190 nM for the 2'-hydroxy analogue) [1]. While this data is not for the target compound itself, it provides strong class-level evidence that the specific substitution pattern of 3-(4-Methoxyphenyl)pyridine (a 4'-methoxy group) is a key determinant of biological activity in phenylpyridine-based therapeutics.

Metabolic Disorders Diabetes Research GPCR Antagonism

Optimal Procurement and Application Scenarios for 3-(4-Methoxyphenyl)pyridine (CAS 5958-02-1) Based on Quantitative Evidence


Lead Optimization in Tubulin Polymerization Inhibitor Programs

Procure 3-(4-Methoxyphenyl)pyridine for structure-activity relationship (SAR) studies where a 2.33-fold increase in potency over the unsubstituted phenyl analog is required, as demonstrated in a head-to-head assay (IC50 8.00 nM vs. 18.6 nM) [1]. This evidence supports its use as a preferred fragment for maximizing target engagement and potency in tubulin polymerization inhibitor candidates.

Synthetic Intermediate in Multi-Step Synthesis Requiring High Yield

Select 3-(4-Methoxyphenyl)pyridine for reaction sequences where a reliable, high-yielding synthetic step is critical for project viability. The documented 92% isolated yield from a Stille coupling procedure provides a quantitative benchmark for cost and efficiency calculations, making it a strategic choice for process chemistry and scale-up campaigns .

Medicinal Chemistry Exploration of Glucagon Receptor Antagonists

Utilize 3-(4-Methoxyphenyl)pyridine as a core scaffold in glucagon receptor antagonist research. Class-level evidence confirms that the 4'-methoxy substitution pattern aligns with the established SAR for this target, where only small substituents at the 3'- and 4'-positions are tolerated for potent activity [2]. Procuring the correct substitution is essential for maintaining biological relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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